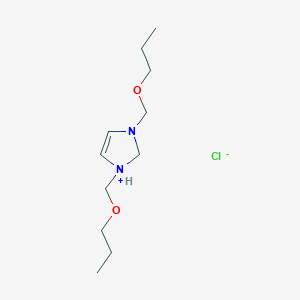
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1,3-dihydro-2H-imidazole with propoxymethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the production time and cost, making the process more efficient and economically viable.
化学反应分析
Types of Reactions
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds with different functional groups.
科学研究应用
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride has found applications in various scientific research fields:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ability to dissolve a wide range of substances and its high thermal stability.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique physicochemical properties.
作用机制
The mechanism of action of 1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. In biological systems, the compound can interact with cell membranes, proteins, and nucleic acids, leading to changes in their structure and function. The exact pathways involved in these interactions are still under investigation, but it is believed that the compound can disrupt cellular processes by altering the stability and function of key biomolecules.
相似化合物的比较
Similar Compounds
- 1,3-Bis(carboxymethyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(octyloxycarbonylmethyl)imidazolium chloride
Uniqueness
1,3-Bis(propoxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride stands out due to its unique combination of properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. These properties make it particularly useful in applications where other similar compounds may not be as effective. Additionally, its potential antimicrobial properties and ability to interact with biological molecules further enhance its versatility and applicability in various fields.
属性
CAS 编号 |
126049-85-2 |
|---|---|
分子式 |
C11H23ClN2O2 |
分子量 |
250.76 g/mol |
IUPAC 名称 |
1,3-bis(propoxymethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-3-7-14-10-12-5-6-13(9-12)11-15-8-4-2;/h5-6H,3-4,7-11H2,1-2H3;1H |
InChI 键 |
SKAHWBNMNWVCDF-UHFFFAOYSA-N |
规范 SMILES |
CCCOC[NH+]1CN(C=C1)COCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


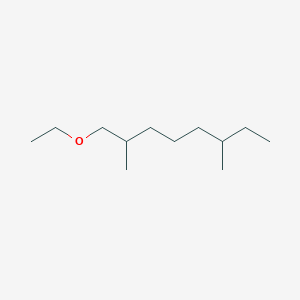
![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
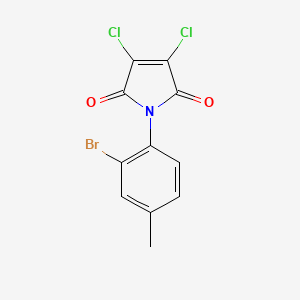
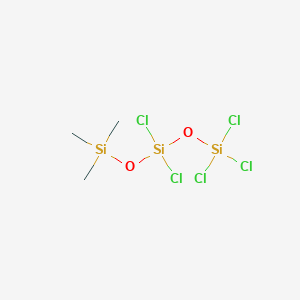
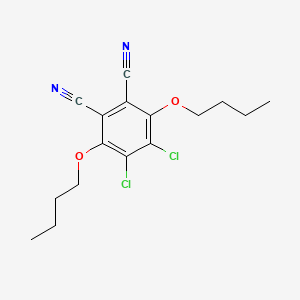

![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
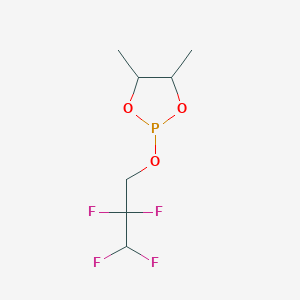

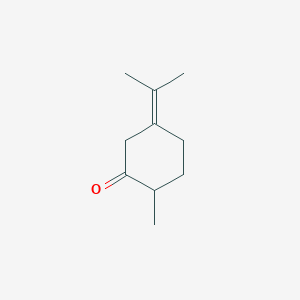
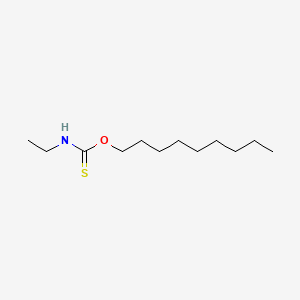
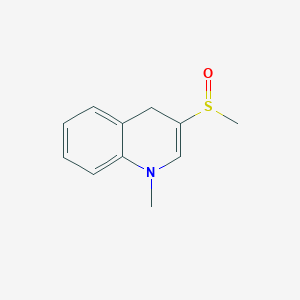
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)

